molecular formula C12H20ClNO3 B1481782 2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one CAS No. 2098091-39-3

2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one

Cat. No.: B1481782
CAS No.: 2098091-39-3
M. Wt: 261.74 g/mol
InChI Key: FNIIVGLNVDGABI-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one is a spirocyclic compound characterized by its unique structural features. The spirocyclic scaffold combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of M. tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the target protein, blocking its activity and leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one stands out due to its specific spirocyclic structure, which provides a unique combination of flexibility and rigidity. This structural feature enhances its potential as a drug-like molecule, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

2-chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c1-16-10-2-7-17-12(8-10)3-5-14(6-4-12)11(15)9-13/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIIVGLNVDGABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOC2(C1)CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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